molecular formula C7H3BrFNO B2782567 4-Bromo-6-fluoro-1,3-benzoxazole CAS No. 1929606-78-9

4-Bromo-6-fluoro-1,3-benzoxazole

Cat. No. B2782567
CAS RN: 1929606-78-9
M. Wt: 216.009
InChI Key: UUMOCNVCZVQRDP-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1,3-benzoxazole is a chemical compound with the CAS Number: 1929606-78-9 . It has a molecular weight of 216.01 . The IUPAC name for this compound is 4-bromo-6-fluorobenzo[d]oxazole . It is a solid at ambient temperature .


Synthesis Analysis

Benzoxazole synthesis involves the use of o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The InChI code for 4-Bromo-6-fluoro-1,3-benzoxazole is 1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H . The InChI key is UUMOCNVCZVQRDP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-6-fluoro-1,3-benzoxazole is a solid at ambient temperature . It has a molecular weight of 216.01 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

Mechanism of Action

Target of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity , suggesting that they may target a wide range of metabolic pathways and cellular processes in cancer pathology .

Mode of Action

It’s worth noting that benzoxazoles are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, benzoxazoles can act as organoboron reagents, participating in carbon–carbon bond-forming reactions . The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where the benzoxazole group is transferred from boron to palladium .

Biochemical Pathways

Given the anticancer activity of benzoxazole derivatives , it can be inferred that these compounds may interfere with pathways critical to cancer cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Based on the anticancer activity of benzoxazole derivatives , it can be inferred that these compounds may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells .

Action Environment

The action of 4-Bromo-6-fluoro-1,3-benzoxazole may be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, its solubility may affect its action, efficacy, and stability. The compound is predicted to be soluble , which could influence its distribution in the body and its interaction with its targets.

properties

IUPAC Name

4-bromo-6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMOCNVCZVQRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluoro-1,3-benzoxazole

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